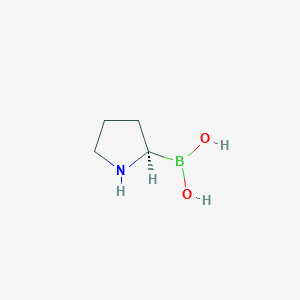
(R)-Pyrrolidin-2-ylboronicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Pyrrolidin-2-ylboronic acid is a boronic acid derivative that features a pyrrolidine ring attached to a boronic acid group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable tool in various chemical transformations and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidin-2-ylboronic acid typically involves the reaction of pyrrolidine with boronic acid derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed borylation reaction, where pyrrolidine is reacted with a boronic ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of ®-Pyrrolidin-2-ylboronic acid often involves large-scale borylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
®-Pyrrolidin-2-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
科学研究应用
®-Pyrrolidin-2-ylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Industry: ®-Pyrrolidin-2-ylboronic acid is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which ®-Pyrrolidin-2-ylboronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry. The pyrrolidine ring provides additional stability and reactivity, enhancing the compound’s overall effectiveness.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple amine with a similar ring structure but lacking the boronic acid group.
Phenylboronic acid: Contains a boronic acid group attached to a phenyl ring, used in similar applications but with different reactivity.
Cyclopentylboronic acid: Features a cyclopentane ring instead of a pyrrolidine ring, offering different steric and electronic properties.
Uniqueness
®-Pyrrolidin-2-ylboronic acid is unique due to the combination of the pyrrolidine ring and the boronic acid group, which provides a distinct set of chemical properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds, making it a valuable tool in various fields of research and industry.
属性
分子式 |
C4H10BNO2 |
|---|---|
分子量 |
114.94 g/mol |
IUPAC 名称 |
[(2R)-pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C4H10BNO2/c7-5(8)4-2-1-3-6-4/h4,6-8H,1-3H2/t4-/m0/s1 |
InChI 键 |
VEBQYHFHXCAREJ-BYPYZUCNSA-N |
手性 SMILES |
B([C@@H]1CCCN1)(O)O |
规范 SMILES |
B(C1CCCN1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine](/img/structure/B13104437.png)
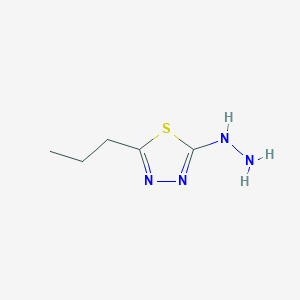
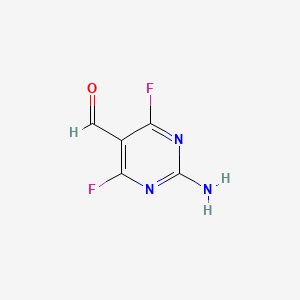

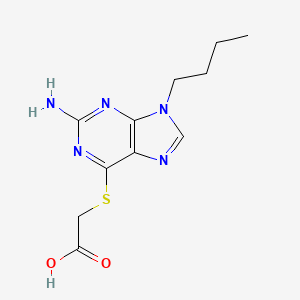

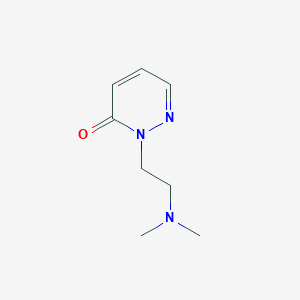




![6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-2-amine](/img/structure/B13104505.png)
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol](/img/structure/B13104513.png)
